molecular formula C8H5F2NS B091472 2-(Difluoromethyl)benzo[d]thiazole CAS No. 15208-43-2

2-(Difluoromethyl)benzo[d]thiazole

Cat. No.: B091472
CAS No.: 15208-43-2
M. Wt: 185.2 g/mol
InChI Key: VEWWMGMQZKGYPP-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)benzo[d]thiazole is an organic compound with the molecular formula C8H5F2NS. It is a derivative of benzo[d]thiazole, where a difluoromethyl group is attached to the second carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)benzo[d]thiazole typically involves the difluoromethylation of benzo[d]thiazole derivatives. One common method is the reaction of 2-mercaptobenzothiazole with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl sulfone in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reagents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)thio)benzo[d]thiazole
  • 2-(Difluoromethyl)sulfonyl)benzo[d]thiazole
  • 2-Mercaptobenzothiazole
  • 2-Chlorobenzothiazole

Uniqueness

2-(Difluoromethyl)benzo[d]thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWWMGMQZKGYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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